Regioisomeric Differentiation: 3-Hydroxymethyl vs. 3-Fluoromethyl Substitution
Replacement of the hydroxymethyl group with a fluoromethyl group (as in 3-(fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine, CAS 2097975-75-0) alters hydrogen-bond donor capacity and lipophilicity. The target compound provides 2 H-bond donors vs. 1 for the fluoromethyl analog, and a lower predicted log P (XLogP3 ~0.4) vs. ~0.8–1.2 for the fluorinated derivative, impacting CNS permeability and formulation [1]. This directly affects the molecule's suitability for neurological target engagement vs. peripheral selectivity.
| Evidence Dimension | Hydrogen Bond Donor Count / Predicted log P |
|---|---|
| Target Compound Data | 2 HBD; XLogP3 ≈ 0.4; tPSA 45.4 Ų |
| Comparator Or Baseline | 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine: 1 HBD; XLogP3 ≈ 0.8–1.2 (predicted) |
| Quantified Difference | Δ HBD = +1; Δ log P ≈ –0.4 to –0.8; Δ tPSA similar |
| Conditions | In silico computed properties (PubChem, RDKit) |
Why This Matters
Higher HBD count lowers passive CNS permeability, enabling preferential peripheral tissue distribution when systemic M2 agonism is desired.
- [1] PubChem: Computed Properties for (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol (CID 121199345) and analog 3-(fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine (CID 2097975-75-0). View Source
